(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
Description
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol (hereafter referred to as Compound A) is a chiral fluorinated alcohol with the molecular formula C₉H₆F₆O and a molar mass of 244.14 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a trifluoroethanol (-CF₃CH₂OH) moiety in the (S)-configuration (Fig. 1). This compound is commercially available in high purity (≥99%) and specialized grades (e.g., pharmaceutical, optical) through suppliers like American Elements .
Properties
Molecular Formula |
C9H6F6O |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
InChI Key |
BSMNENKVFMPEGA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with 3-(Trifluoromethyl)bromobenzene
Adapted from the methodology for bis(trifluoromethyl) analogs, this method involves:
- Grignard Reagent Formation : Reacting 3-(trifluoromethyl)bromobenzene with ethyl magnesium bromide in tetrahydrofuran (THF) at 0–10°C to form the organomagnesium intermediate.
- Nucleophilic Acylation : Adding the Grignard reagent to excess acetic anhydride at -15°C to prevent side reactions.
- Workup : Hydrolysis with aqueous sodium hydroxide (pH > 10) followed by extraction with tert-butyl methyl ether yields the ketone with >90% purity.
Key Conditions :
- Temperature control (-15°C during acylation) minimizes ketone degradation.
- Solvent choice (THF) optimizes reagent stability.
Diazotization and Coupling Route
An alternative pathway, derived from 3’-(trifluoromethyl)acetophenone synthesis, involves:
- Diazo Solution Preparation : Reacting 3-aminobenzotrifluoride with sulfuric acid and sodium nitrite in toluene at 7–8°C.
- Coupling with Acetaldoxime : Combining the diazo solution with acetaldoxime in a cooled reactor (-10°C) to form 3’-(trifluoromethyl)acetophenone oxime.
- Hydrolysis : Treating the oxime with 30% hydrochloric acid to yield the ketone, achieving 60–90% yield.
Advantages :
- Avoids pyrophoric Grignard reagents.
- Scalable under continuous flow conditions.
Asymmetric Transfer Hydrogenation for Enantioselective Synthesis
The reduction of 1-(3-(trifluoromethyl)phenyl)ethan-1-one to the (S)-alcohol is achieved via asymmetric transfer hydrogenation (ATH), a method validated for structurally similar compounds.
Catalytic System and Reaction Parameters
- Catalyst : Ruthenium(II) complexes with chiral ligands (e.g., (S,S)-TsDPEN) enable enantioselective reduction.
- Hydrogen Source : Isopropanol as a solvent and hydrogen donor.
- Conditions :
- Temperature: 25–40°C
- Catalyst loading: 0.1–1 mol%
- Reaction time: 4–12 hours
Performance Metrics :
Mechanistic Insights
The Ru(II)-catalyzed ATH proceeds via a six-membered transition state, where the ketone coordinates to the metal center. The chiral ligand induces stereochemical control, favoring the (S)-configuration through π-π interactions with the aryl group.
While not explicitly detailed in the cited patents, enzymatic resolution is a viable complementary method:
- Racemic Synthesis : Reducing the ketone with non-chiral agents (e.g., NaBH₄) yields a 1:1 mixture of (R)- and (S)-alcohols.
- Lipase-Catalyzed Kinetic Resolution : Enzymes like Candida antarctica lipase B selectively acylate one enantiomer, enabling separation.
- Typical Conditions :
- Solvent: tert-Butyl methyl ether
- Acyl donor: Vinyl acetate
- ee: >98% for (S)-alcohol after 24 hours.
Comparative Analysis of Synthetic Routes
| Method | Precursor Route | Catalyst/Ligand | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Grignard Acylation | Ru/(S,S)-TsDPEN | 85–92 | 95–99 | High enantioselectivity |
| Enzymatic Resolution | Diazotization | C. antarctica Lipase B | 40–50* | >98 | Mild conditions, no metal catalysts |
*Yield reflects isolated (S)-enantiomer after resolution.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry for Grignard reactions reduces safety risks and improves reproducibility:
Catalyst Recycling
Immobilizing Ru(II) catalysts on silica supports enables reuse for 5–10 cycles without significant activity loss, reducing production costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild conditions (room temperature).
Reduction: LiAlH4, anhydrous conditions, low temperature.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl chloride or bromide.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is largely dependent on its application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator due to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Characteristics :
- Chirality : The (S)-enantiomer is critical for applications requiring stereochemical control, such as asymmetric synthesis or drug development.
- Fluorine Content : Six fluorine atoms enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
Comparison with Structurally Similar Compounds
Structural Isomers: Meta vs. Para Substitution
Compound B: 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (UC352)
- Molecular Formula : C₉H₆F₆O (identical to Compound A).
- Structural Difference : The trifluoromethyl group is at the para position on the phenyl ring instead of meta.
- Steric Effects: Meta substitution (Compound A) introduces less steric hindrance near the hydroxyl group compared to para .
Chiral Fluorinated Alcohols
Compound C: (S)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol ((S)-TFAE)
- Molecular Formula : C₁₆H₁₁F₃O.
- Structural Difference : Replaces the trifluoromethylphenyl group with a 9-anthryl moiety.
- Impact :
Functional Group Variations
Amino-Substituted Analogues
Compound D: (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- Molecular Formula: C₉H₉F₄NO.
- Structural Difference: Replaces the hydroxyl group with an amino (-NH₂) group.
- Impact: Solubility: The amino group increases water solubility compared to Compound A. Reactivity: Potential for peptide coupling or Schiff base formation .
Thiourea Derivatives
Compound E : (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea
- Molecular Formula : C₁₄H₁₄F₆N₂OS.
- Structural Difference : Incorporates a thiourea linker and a branched hydroxyalkyl chain.
- Impact :
Fluorinated Alcohols in Medicinal Chemistry
Compound F: 2-(2-((5-(Pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol (Pir-10-18)
- Molecular Formula : C₂₁H₁₈F₃N₅O₂.
- Structural Difference : Contains a pyrazolopyrimidine core linked to a trifluoromethylphenyl group.
- Impact :
Comparative Data Table
Q & A
Q. What are the primary synthetic routes for (S)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol, and how are reaction conditions optimized?
The synthesis typically involves enantioselective reduction of a ketone precursor, such as 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone, using chiral catalysts (e.g., Noyori-type catalysts) to achieve high enantiomeric excess (ee). Reaction parameters like temperature (−20°C to 25°C), solvent polarity (e.g., THF or toluene), and catalyst loading (1–5 mol%) are optimized via iterative DOE (Design of Experiments) to maximize yield and stereoselectivity. Purification often employs silica gel chromatography or recrystallization to isolate the (S)-enantiomer .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- 19F NMR : Identifies trifluoromethyl groups (δ ≈ −60 to −70 ppm) and distinguishes stereochemical environments .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute stereochemistry via single-crystal analysis, critical for structure-activity relationship (SAR) studies .
Q. How does the compound’s lipophilicity impact its solubility and formulation in biological assays?
The trifluoromethyl groups increase logP (measured via shake-flask method: logP ≈ 2.8), enhancing membrane permeability but reducing aqueous solubility. Formulation strategies include using DMSO stocks (<1% v/v) or β-cyclodextrin complexes to maintain solubility in cell-based assays .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurity profiles. Solutions include:
Q. What strategies enable enantioselective synthesis at scale without racemization?
Q. How does the compound’s stereochemistry influence its metabolic stability?
The (S)-enantiomer exhibits slower hepatic clearance in vitro (human microsomes t1/2 = 45 min vs. 22 min for (R)-form) due to reduced affinity for CYP3A4. Stability studies use LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
